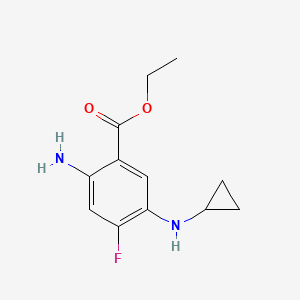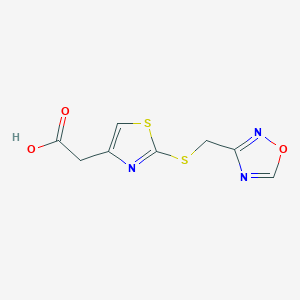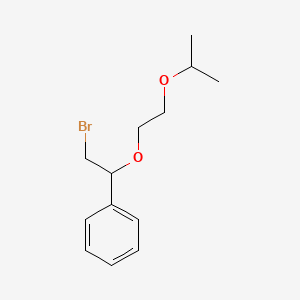
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromo group and an ethyl chain that is further substituted with an isopropoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene typically involves multiple steps, starting from benzene derivatives One common method involves the bromination of a benzene derivative to introduce the bromo groupThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethylbenzene
- 1-Bromo-2-(2-bromoethyl)benzene
- 1-Bromo-2-(2-isopropoxyethyl)benzene
Uniqueness
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is unique due to the presence of both the bromo and isopropoxyethoxy groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
[2-bromo-1-(2-propan-2-yloxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C13H19BrO2/c1-11(2)15-8-9-16-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
RIRKUINDQBNFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



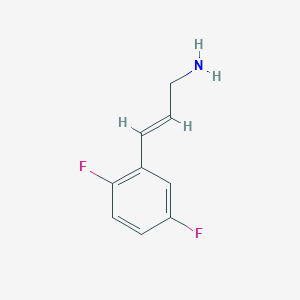
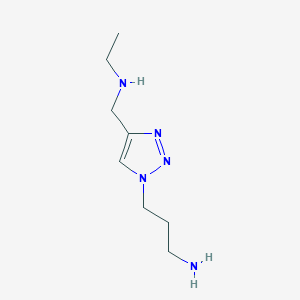
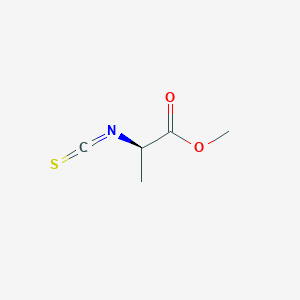
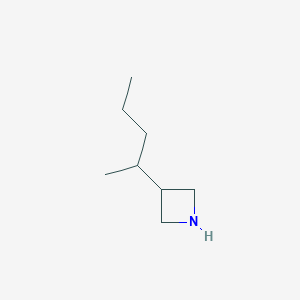

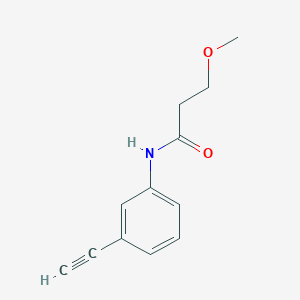

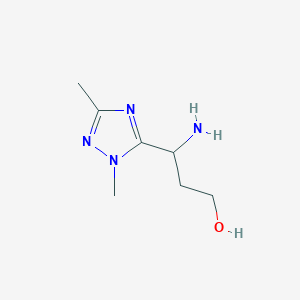
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
